REACTION_CXSMILES
|
[Br:1]P(Br)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C)C(=O)C.Br.[NH2:29][C:30]1[N:39]=[C:38]([NH2:40])[C:37]2[C:32](=[N:33][CH:34]=[C:35]([CH2:41]O)[N:36]=2)[N:31]=1.C1C=CC=CC=1>CCOCC>[Br:1][CH2:41][C:35]1[N:36]=[C:37]2[C:32](=[N:33][CH:34]=1)[N:31]=[C:30]([NH2:29])[N:39]=[C:38]2[NH2:40] |f:2.3|
|
Name
|
|
Quantity
|
2.4337 g
|
Type
|
reactant
|
Smiles
|
BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
335.8 mg
|
Type
|
reactant
|
Smiles
|
Br.NC1=NC2=NC=C(N=C2C(=N1)N)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporate the remaining solid
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in minimum 48% HBr at RT which
|
Type
|
ADDITION
|
Details
|
then was added MeCN
|
Type
|
CUSTOM
|
Details
|
to give a tan solid precipitate
|
Type
|
CUSTOM
|
Details
|
Collect the solid in ice water bath
|
Type
|
WASH
|
Details
|
wash it with MeCN and ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1N=C2C(=NC(=NC2=NC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 352 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |